molecular formula C19H32N12O6 B601256 Capreomycin IIB CAS No. 754135-24-5

Capreomycin IIB

Cat. No. B601256
M. Wt: 524.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Capreomycin IIB is an analog of Capreomycin and is shown to have antibacterial activity.

Scientific Research Applications

Impurity Analysis in Capreomycin Sulfate

  • Research has demonstrated that the toxicity of capreomycin is significantly influenced by impurities present in it. A study by (Liu et al., 2018) improved an ion-pair method to detect impurities in capreomycin sulfate, identifying four impurities (A-D) with high contents.

Antibiotic Resistance Mechanism

  • A study by (Pan et al., 2022) explored how capreomycin's self-resistance in bacteria is conferred. The gene cluster for capreomycin biosynthesis was identified, suggesting that the cph gene, a phosphotransferase, plays a role in resistance by inactivating capreomycin via phosphorylation.

Interaction with Metal Ions

  • Capreomycin's structure rich in nitrogen donors allows it to act as a chelating agent for transition metal ions, particularly copper(II). (Stokowa et al., 2012) investigated this property, finding that capreomycin coordinates with copper(II) ions at various pH levels, indicating its potential in metal ion complexation.

Role in Ribosome Function and Drug Resistance

  • Research by (Witek et al., 2016) highlighted the role of TlyA in capreomycin sensitivity and identified a novel motif requirement for SAM binding by TlyA. This understanding is crucial for drug resistance mechanisms in tuberculosis treatment.

Mutation-Induced Resistance

  • The work of (Maus et al., 2005) identified mutations in the tlyA gene of Mycobacterium tuberculosis as a basis for resistance to capreomycin. This finding is significant for understanding drug resistance in tuberculosis treatment.

Gene Expression Analysis under Capreomycin

  • A study by (Fu & Shinnick, 2007) utilized Affymetrix oligonucleotide GeneChips to explore capreomycin's effects on gene expression in Mycobacterium tuberculosis, revealing significant impacts on various cellular pathways.

Pharmacokinetics and Pulmonary Delivery

  • (Garcia-Contreras et al., 2007) focused on designing porous capreomycin sulfate particles for pulmonary delivery, aiming to improve drug bioavailability and reduce the bacillary load in tuberculosis treatment.

properties

CAS RN

754135-24-5

Product Name

Capreomycin IIB

Molecular Formula

C19H32N12O6

Molecular Weight

524.54

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl];  1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA;  1,4,7,10,13-Pentaazacycloh

Origin of Product

United States

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